molecular formula C19H21N3O2S2 B12144184 N-(2,6-dimethylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimid in-2-ylthio))acetamide

N-(2,6-dimethylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimid in-2-ylthio))acetamide

Cat. No.: B12144184
M. Wt: 387.5 g/mol
InChI Key: GXVONCBENUTUTD-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimid in-2-ylthio))acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a phenyl group, a pyrimidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimid in-2-ylthio))acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and thiophene intermediates, followed by their coupling with the phenyl group. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimid in-2-ylthio))acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Use as an intermediate in the production of agrochemicals or materials science.

Mechanism of Action

The mechanism by which N-(2,6-dimethylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimid in-2-ylthio))acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-(4-oxo-3,5,6-trimethylpyrimidin-2-ylthio)acetamide
  • N-(2,6-dimethylphenyl)-2-(3,5,6-trimethyl-4-oxo-2-thioxo-1,2-dihydropyrimidin-2-ylthio)acetamide

Uniqueness

N-(2,6-dimethylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimid in-2-ylthio))acetamide is unique due to the presence of both the thiophene and pyrimidine rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H21N3O2S2

Molecular Weight

387.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H21N3O2S2/c1-10-7-6-8-11(2)16(10)20-14(23)9-25-19-21-17-15(18(24)22(19)5)12(3)13(4)26-17/h6-8H,9H2,1-5H3,(H,20,23)

InChI Key

GXVONCBENUTUTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C

Origin of Product

United States

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